- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240
Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)
62977-82-6 structure
Product Name:Benzeneacetic acid, a-oxo-, phenylmethyl ester
N.o CAS:62977-82-6
MF:C15H12O3
MW:240.253984451294
CID:427899
Update Time:2026-04-29
Benzeneacetic acid, a-oxo-, phenylmethyl ester Propriedades químicas e físicas
Nomes e Identificadores
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- Benzeneacetic acid, a-oxo-, phenylmethyl ester
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Benzeneacetic acid, a-oxo-, phenylmethyl ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
Referência
- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185
Método de produção 3
Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527
Método de produção 4
Condições de reacção
1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt
Referência
- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834
Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials
Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products
Benzeneacetic acid, a-oxo-, phenylmethyl ester Literatura Relacionada
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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